molecular formula C6H3Br3 B7721644 1,2,3-Tribromobenzene CAS No. 28779-08-0

1,2,3-Tribromobenzene

Cat. No. B7721644
M. Wt: 314.80 g/mol
InChI Key: GMVJKSNPLYBFSO-UHFFFAOYSA-N
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Patent
US07560604B2

Procedure details

Under the atmosphere of argon gas, 6 g of tribromobenzene available as a commercial reagent, 9.4 g of 1-pyrenyl boronic acid and 0.88 g of tetrakis(triphenylphophine)palladium were dissolved in 150 ml of toluene, and then the 57 ml of 2M sodium carbonate aqueous solution was added therein, followed by 7 hours reflux on heating. After standing to cool, the precipitated solid was separated through filtration, and then followed by washing with water and methanol, and drying. The obtained solid was refined through a silica gel chromatography (developing solvent: toluene/hexane=1/3) and then 4.1 g of 3,5-dipyrenylbromobenzene of pale yellow solid was obtained (Yield: 38%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphophine)palladium
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](Br)=[C:4]([Br:8])[CH:5]=[CH:6][CH:7]=1.[C:10]1(B(O)O)[C:23]2[C:24]3=[C:25]4[C:20](=[CH:21][CH:22]=2)[CH:19]=[CH:18][CH:17]=[C:16]4[CH:15]=[CH:14][C:13]3=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[C:10]1([C:6]2[CH:5]=[C:4]([Br:8])[CH:3]=[C:2]([C:17]3[C:16]4[C:25]5=[C:24]6[C:13](=[CH:14][CH:15]=4)[CH:12]=[CH:11][CH:10]=[C:23]6[CH:22]=[CH:21][C:20]5=[CH:19][CH:18]=3)[CH:7]=2)[C:23]2[C:24]3=[C:25]4[C:20](=[CH:21][CH:22]=2)[CH:19]=[CH:18][CH:17]=[C:16]4[CH:15]=[CH:14][C:13]3=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)Br)Br
Name
Quantity
9.4 g
Type
reactant
Smiles
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)B(O)O
Name
tetrakis(triphenylphophine)palladium
Quantity
0.88 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
on heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitated solid was separated through filtration
WASH
Type
WASH
Details
by washing with water and methanol
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C=3C=C(C=C(C3)C3=CC=C4C=CC2=CC=CC1=CC=C3C4=C21)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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